N-[4-(morpholin-4-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide
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Overview
Description
N-[4-(morpholin-4-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound that features a morpholine ring attached to a phenyl group, which is further connected to a benzothiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(morpholin-4-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-(morpholin-4-yl)aniline with 2,1,3-benzothiadiazole-5-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[4-(morpholin-4-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
N-[4-(morpholin-4-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of N-[4-(morpholin-4-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, thereby affecting various biological pathways. For instance, it may inhibit the activity of kinases involved in cell signaling, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(morpholin-4-yl)phenyl]guanidine
- N-[4-(morpholin-4-yl)phenyl]pyrimidin-2-amine
- 4-isopropyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide
Uniqueness
N-[4-(morpholin-4-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide stands out due to its unique benzothiadiazole moiety, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or in the development of materials with unique properties .
Biological Activity
N-[4-(morpholin-4-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Structure
The compound features a benzothiadiazole core substituted with a morpholine group and a carboxamide functional group. Its molecular formula is C17H16N2O2S, with a molecular weight of approximately 300.39 g/mol.
Physical Properties
- Melting Point : Information on the melting point can be crucial for understanding the compound's stability and handling.
- Solubility : Solubility in various solvents affects its bioavailability and pharmacokinetics.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to benzothiadiazole derivatives. For instance, compounds with similar structures have shown significant inhibitory effects against various cancer cell lines.
These results indicate that similar compounds exhibit promising anticancer activity, suggesting that this compound may also possess such properties.
The mechanism by which benzothiadiazole derivatives exert their anticancer effects often involves:
- Inhibition of Cell Proliferation : Targeting specific signaling pathways that regulate cell growth.
- Induction of Apoptosis : Triggering programmed cell death in cancer cells.
For example, molecular docking studies have indicated that certain derivatives bind effectively to enzyme targets involved in cancer progression, demonstrating favorable binding affinities and energies .
Antimicrobial Activity
Benzothiadiazole derivatives have also been evaluated for their antimicrobial properties. In particular, compounds exhibiting activity against both bacterial and fungal strains have been reported.
Compound | MIC (μmol/mL) | Target Organisms | Reference |
---|---|---|---|
N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides | 10.7–21.4 | Various bacteria and fungi |
These findings suggest that this compound may also display antimicrobial properties worth exploring.
Case Study 1: Anticancer Efficacy
In a study assessing the efficacy of various benzothiadiazole derivatives against human cancer cell lines (NCI-60 panel), several compounds were found to exhibit significant cytotoxicity. The study utilized both in vitro assays and molecular docking techniques to evaluate binding interactions with key oncogenic proteins.
Case Study 2: Structure-Based Drug Design
Another investigation focused on structure-based drug design strategies for synthesizing new benzothiadiazole derivatives. Researchers employed computational modeling to predict the biological activity based on structural modifications. This approach led to the identification of several promising candidates with enhanced potency against targeted cancer types .
Properties
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c22-17(12-1-6-15-16(11-12)20-24-19-15)18-13-2-4-14(5-3-13)21-7-9-23-10-8-21/h1-6,11H,7-10H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXHSZNEQKQMCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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